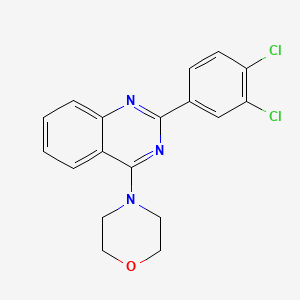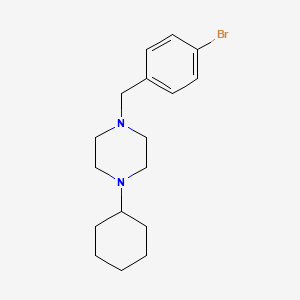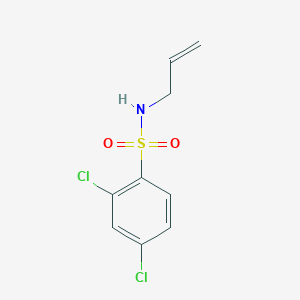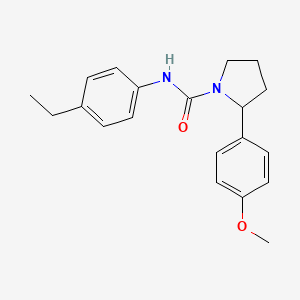![molecular formula C22H15NO5 B6079830 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B6079830.png)
2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione, also known as DMNFDI, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMNFDI belongs to the family of indandione derivatives and has been studied extensively for its biological properties.
Wirkmechanismus
2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been shown to exert its biological effects through various mechanisms. It has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been reported to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been shown to possess several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. Furthermore, 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been reported to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab and purified to high yield and purity. 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been extensively studied for its biological properties, and several research articles have reported its synthesis and characterization. However, 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has some limitations for lab experiments. It is a relatively new compound, and its biological properties are still being studied. Furthermore, 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has not been extensively studied for its toxicity and pharmacokinetics, which are important factors for drug development.
Zukünftige Richtungen
There are several future directions for the study of 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione. Further studies are needed to elucidate the mechanism of action of 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione and its potential therapeutic applications. Additionally, studies are needed to determine the toxicity and pharmacokinetics of 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione, which are important factors for drug development. Furthermore, studies are needed to optimize the synthesis of 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione for high yield and purity. Overall, 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has significant potential for the development of novel therapeutic agents, and further studies are needed to fully explore its biological properties.
Synthesemethoden
The synthesis of 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione is a multi-step process that involves the reaction of 2-acetylfuran with 2,5-dimethyl-4-nitrobenzaldehyde in the presence of a base to form the intermediate product. The intermediate product is then reacted with indene-1,3-dione in the presence of an acid catalyst to yield 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione. The synthesis of 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been reported in several research articles and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been found to inhibit the growth of cancer cells in vitro and in vivo and has been proposed as a potential chemotherapeutic agent. Furthermore, 2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been shown to possess neuroprotective properties and has been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO5/c1-12-10-19(23(26)27)13(2)9-17(12)20-8-7-14(28-20)11-18-21(24)15-5-3-4-6-16(15)22(18)25/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQGQEXAPXEYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(2,5-Dimethyl-4-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6079752.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B6079764.png)
![2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6079769.png)

![3-[(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methyl-2(1H)-quinolinone](/img/structure/B6079782.png)
![2-[(3-{[(4-iodophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B6079791.png)


![(4-chloro-2-methylphenyl){1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6079806.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B6079814.png)
![[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6079834.png)

![ethyl 3,5-dimethyl-4-{[4-(6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]carbonyl}-1H-pyrrole-2-carboxylate](/img/structure/B6079854.png)